molecular formula C22H26FN3O2 B6791413 N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3,3-dimethyl-2-pyridin-4-ylazetidine-1-carboxamide

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3,3-dimethyl-2-pyridin-4-ylazetidine-1-carboxamide

Cat. No.: B6791413
M. Wt: 383.5 g/mol
InChI Key: HCBGZJARPQTRTG-UHFFFAOYSA-N
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Description

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3,3-dimethyl-2-pyridin-4-ylazetidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorinated chromenyl group, a pyridinyl group, and an azetidine carboxamide moiety

Properties

IUPAC Name

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3,3-dimethyl-2-pyridin-4-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O2/c1-21(2)13-26(19(21)14-7-9-24-10-8-14)20(27)25-17-12-22(3,4)28-18-11-15(23)5-6-16(17)18/h5-11,17,19H,12-13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBGZJARPQTRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=C(C=C2)F)NC(=O)N3CC(C3C4=CC=NC=C4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3,3-dimethyl-2-pyridin-4-ylazetidine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the chromenyl intermediate, followed by the introduction of the fluorine atom. The pyridinyl group is then attached through a series of coupling reactions, and finally, the azetidine carboxamide moiety is introduced under specific reaction conditions that ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the various coupling and substitution reactions involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3,3-dimethyl-2-pyridin-4-ylazetidine-1-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3,3-dimethyl-2-pyridin-4-ylazetidine-1-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies to understand its interactions with biological macromolecules.

    Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3,3-dimethyl-2-pyridin-4-ylazetidine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated chromenyl group and the pyridinyl group play crucial roles in binding to these targets, while the azetidine carboxamide moiety may influence the compound’s overall stability and bioavailability. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-5-methyl-1H-pyrazole-4-carboxamide
  • N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-pyrazol-1-ylpyrrolidine-1-carboxamide
  • 5-ethyl-N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-1H-imidazole-4-carboxamide

Uniqueness

Compared to similar compounds, N-(7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)-3,3-dimethyl-2-pyridin-4-ylazetidine-1-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the azetidine carboxamide moiety, in particular, may enhance its stability and interaction with biological targets, making it a valuable compound for further research and development.

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